molecular formula C12H16N2O4S B11688409 3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Cat. No.: B11688409
M. Wt: 284.33 g/mol
InChI Key: ZCHRWPUDSHETPY-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position and a 2-nitrobenzenesulfonyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .

Comparison with Similar Compounds

    3-Methyl-1-(2-aminobenzenesulfonyl)piperidine: A reduced form of the compound with an amino group instead of a nitro group.

    3-Methyl-1-(2-chlorobenzenesulfonyl)piperidine: A derivative with a chloro group instead of a nitro group.

    3-Methyl-1-(2-methylbenzenesulfonyl)piperidine: A derivative with a methyl group instead of a nitro group.

Uniqueness: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

3-methyl-1-(2-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H16N2O4S/c1-10-5-4-8-13(9-10)19(17,18)12-7-3-2-6-11(12)14(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

ZCHRWPUDSHETPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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